

synthesis and characterization of 4-Ethynyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-Ethynyl-1H-pyrazole

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An In-depth Technical Guide to the Synthesis and Characterization of **4-Ethynyl-1H-pyrazole**

Abstract

This technical guide provides a comprehensive overview of a robust and widely adopted methodology for the synthesis and characterization of **4-Ethynyl-1H-pyrazole**, a versatile building block in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold in numerous pharmaceuticals, and the introduction of a 4-ethynyl group provides a reactive handle for diverse chemical transformations, including cycloadditions ("click chemistry") and cross-coupling reactions. This document details an efficient three-step synthetic pathway commencing with the iodination of pyrazole, followed by a Sonogashira cross-coupling with a protected acetylene synthon, and culminating in a final deprotection step. We provide detailed, field-proven experimental protocols, explain the causality behind methodological choices, and present a full characterization of the target compound using modern spectroscopic techniques.

Introduction: The Strategic Importance of 4-Ethynyl-1H-pyrazole

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a wide array of biologically active compounds.^{[1][2][3]} Its derivatives have demonstrated significant therapeutic potential, acting as anti-inflammatory, anticancer, and antiviral agents.^[4]

[5] The strategic functionalization of the pyrazole ring is paramount to modulating its pharmacological profile.

The introduction of an ethynyl moiety ($-\text{C}\equiv\text{CH}$) at the C4 position, as in **4-Ethynyl-1H-pyrazole**, imbues the scaffold with exceptional synthetic versatility.[6] This terminal alkyne is not merely a structural component but a highly reactive functional group that serves several key roles:

- A "Click" Chemistry Handle: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient construction of complex triazole-linked conjugates.
- A Versatile Cross-Coupling Partner: The terminal alkyne can undergo further Sonogashira couplings, Glaser couplings, and other transformations to extend the molecular framework. [7][8]
- A Bioisostere: The small, rigid, and linear nature of the ethynyl group allows it to act as a bioisostere for other functional groups, potentially enhancing binding affinity to biological targets or improving physicochemical properties.[6]

This guide presents a logical and efficient pathway to this high-value intermediate, designed for reproducibility and scalability in a research setting.

A Validated Synthetic Pathway

The synthesis of **4-Ethynyl-1H-pyrazole** is most reliably achieved through a three-step sequence that prioritizes high yields and regiochemical control. This pathway involves the initial preparation of a halogenated pyrazole intermediate, which then undergoes a palladium/copper-catalyzed cross-coupling reaction, followed by the removal of a protecting group.

Caption: A validated three-step workflow for the synthesis of **4-Ethynyl-1H-pyrazole**.

Rationale Behind the Synthetic Strategy

- Step 1: Synthesis of 4-Iodo-1H-pyrazole. Direct ethynylation of the pyrazole C-H bond is challenging and often lacks regioselectivity. Therefore, the initial installation of a halogen at the C4 position is a critical prerequisite for a controlled cross-coupling reaction. Iodine is the

halogen of choice due to the high reactivity of the resultant C-I bond in subsequent palladium-catalyzed reactions.[4][9] The C4 position is electronically favored for electrophilic substitution on the pyrazole ring.[4]

- Step 2: Sonogashira Cross-Coupling. The Sonogashira reaction is a powerful and reliable method for forming C(sp²)-C(sp) bonds.[8][10] To prevent unwanted side reactions, such as homocoupling of the terminal alkyne, a protected acetylene source is employed. Trimethylsilylacetylene (TMSA) is an ideal reagent as it is a liquid, easy to handle, and the trimethylsilyl (TMS) protecting group is robust enough to withstand the coupling conditions yet labile enough for easy removal.[11][12]
- Step 3: TMS Deprotection. The final step involves the selective cleavage of the silicon-carbon bond to unmask the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions that do not compromise the integrity of the pyrazole ring.[13][14]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-1H-pyrazole

This protocol is adapted from established green iodination procedures.[4][15]

- Materials:
 - 1H-Pyrazole (1.0 eq)
 - Iodine (I₂) (0.5 eq)
 - 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)
 - Deionized Water (H₂O)
 - Ethyl acetate
 - Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous sodium sulfate (Na₂SO₄)

- Procedure:
 - To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (1.0 eq) and deionized water.
 - To the resulting suspension, add iodine (0.5 eq) at room temperature.
 - Add 30% hydrogen peroxide (0.6 eq) dropwise to the stirring mixture.
 - Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine) and brine.[4]
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ido-1H-pyrazole.
 - The product can be purified further by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrazole

This protocol utilizes a standard Sonogashira cross-coupling reaction.[7][8]

- Materials:
 - 4-ido-1H-pyrazole (1.0 eq)
 - Trimethylsilylacetylene (TMSA) (1.2 eq)
 - Bis(triphenylphosphine)palladium(II) dichloride ($PdCl_2(PPh_3)_2$) (0.02 eq)

- Copper(I) iodide (CuI) (0.04 eq)
- Triethylamine (Et₃N) (3.0 eq)
- Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Procedure:
 - To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
 - Evacuate and backfill the flask with the inert gas three times.
 - Add anhydrous solvent (DMF or THF) via syringe, followed by triethylamine (3.0 eq).
 - Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.
 - Stir the reaction at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish) for 4-12 hours. Monitor progress by TLC.
 - Once the starting material is consumed, cool the mixture to room temperature.
 - Dilute the reaction with water and extract with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to afford pure 4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Protocol 3: Synthesis of 4-Ethynyl-1H-pyrazole

This protocol describes a mild, base-catalyzed TMS deprotection.[\[13\]](#)[\[14\]](#)

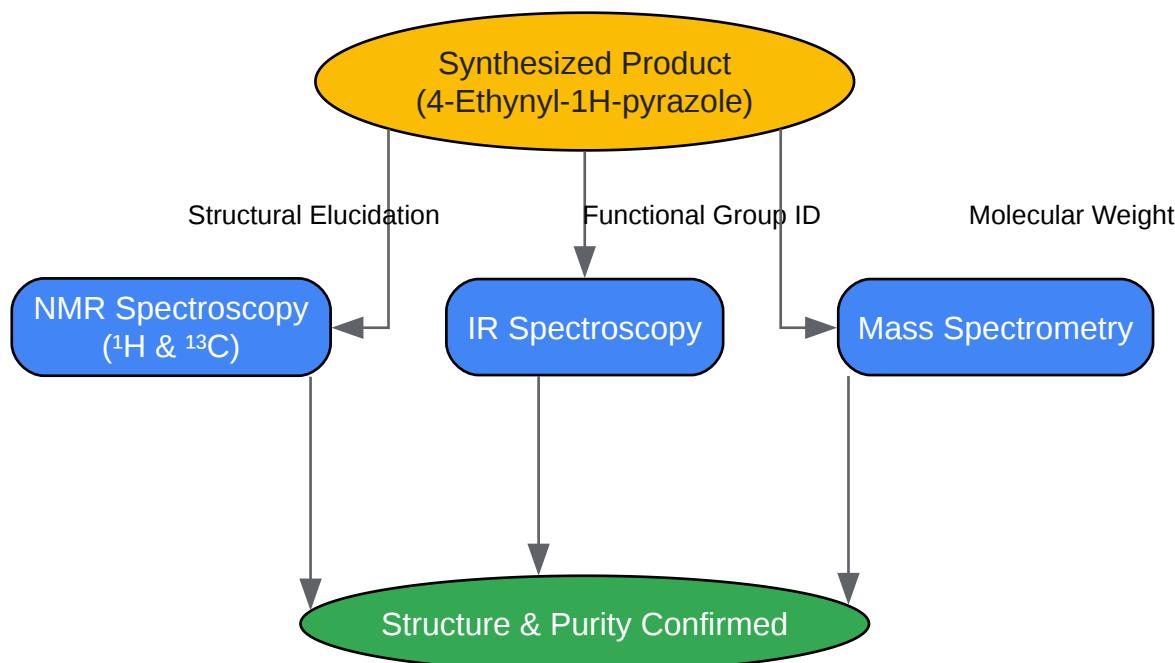
- Materials:

- 4-((Trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq)
- Potassium carbonate (K₂CO₃) (2.0 eq)

- Methanol (MeOH)
- Dichloromethane (DCM)
- Deionized Water
- Procedure:
 - Dissolve 4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in methanol in a round-bottom flask.
 - Add potassium carbonate (2.0 eq) to the solution.
 - Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
 - Concentrate the reaction mixture under reduced pressure to remove the methanol.
 - Partition the residue between water and dichloromethane.
 - Separate the layers and extract the aqueous phase with dichloromethane (2x).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **4-Ethynyl-1H-pyrazole**. The product is often obtained in high purity and may not require further purification.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized **4-Ethynyl-1H-pyrazole**. The following workflow and data provide a benchmark for a successful synthesis.



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Caption: A standard analytical workflow for the characterization of **4-Ethynyl-1H-pyrazole**.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for **4-Ethynyl-1H-pyrazole**.
[16][17] Note that the N-H proton signal in ¹H NMR can be broad and its chemical shift may vary with solvent and concentration.

Analysis Technique	Parameter	Expected Value / Observation	Rationale
¹ H NMR	δ (ppm), Pyrazole H3/H5	~7.8 - 8.0 (s, 2H)	Protons on the pyrazole ring, equivalent due to tautomerism or rapid exchange.
	δ (ppm), Alkyne C-H	~3.1 - 3.3 (s, 1H)	Characteristic chemical shift for a terminal alkyne proton.
	δ (ppm), Pyrazole N-H	~12.0 - 13.5 (br s, 1H)	Broad signal for the acidic N-H proton, often exchanges with D ₂ O.
¹³ C NMR	δ (ppm), Pyrazole C3/C5	~135 - 138	Carbon atoms adjacent to the nitrogen atoms in the pyrazole ring.
	δ (ppm), Pyrazole C4	~95 - 98	Carbon atom bearing the ethynyl substituent.
	δ (ppm), Alkyne C≡CH	~82 - 85	sp-hybridized carbon attached to the pyrazole ring.
	δ (ppm), Alkyne C≡CH	~70 - 73	Terminal sp-hybridized carbon.
IR Spectroscopy	ν (cm ⁻¹)	~3250 - 3300 (sharp, strong)	C-H stretch of the terminal alkyne (≡C-H).
	ν (cm ⁻¹)	~3100 - 3200 (broad)	N-H stretch of the pyrazole ring.[18]

v (cm ⁻¹)	~2100 - 2120 (sharp, weak)	C≡C stretch of the terminal alkyne.	
Mass Spectrometry	[M+H] ⁺ (for C ₅ H ₄ N ₂)	m/z = 93.04	Confirms the molecular weight (92.10 g/mol) of the target compound. [17]

Conclusion

This guide has outlined a reliable and efficient three-step synthesis for **4-Ethynyl-1H-pyrazole**, a building block of significant value in contemporary chemical research. By starting with the regioselective iodination of pyrazole, followed by a robust Sonogashira coupling and a mild deprotection, this methodology provides consistent access to the target compound. The detailed protocols and comprehensive characterization data serve as a validated resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the further exploration and application of this versatile heterocyclic synthon.

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